4-{(E)-[(2-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
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Overview
Description
2-[(E)-[(2-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is a complex organic compound that features both iodophenyl and methoxybenzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE typically involves a multi-step process. One common route includes the formation of a Schiff base through the condensation of an aldehyde with an amine. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The imine group can be reduced to form an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(E)-[(2-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the iodophenyl group can participate in halogen bonding. These interactions can influence various biological pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-BROMOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE
- 2-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE
Uniqueness
The presence of the iodophenyl group in 2-[(E)-[(2-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE imparts unique reactivity and potential for halogen bonding, which can be advantageous in various applications compared to its bromine or chlorine analogs.
Properties
Molecular Formula |
C29H22INO6 |
---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[4-[(2-iodophenyl)iminomethyl]-3-(4-methoxybenzoyl)oxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H22INO6/c1-34-22-12-7-19(8-13-22)28(32)36-24-16-11-21(18-31-26-6-4-3-5-25(26)30)27(17-24)37-29(33)20-9-14-23(35-2)15-10-20/h3-18H,1-2H3 |
InChI Key |
HOIHKFFQZSJFFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=CC=C3I)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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